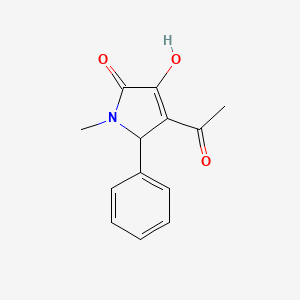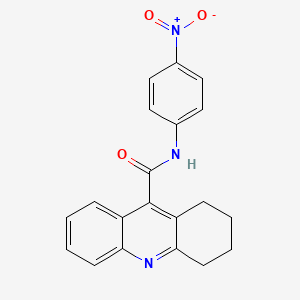![molecular formula C15H12FN3O B5133241 N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B5133241.png)
N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(cyanomethyl)phenyl]-N'-(4-fluorophenyl)urea, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor drug that has been extensively studied for its potential therapeutic effects in cancer treatment. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and later for hepatocellular carcinoma. Sorafenib has been shown to have multiple mechanisms of action, including inhibition of tumor angiogenesis, cell proliferation, and induction of apoptosis.
作用機序
Sorafenib inhibits the activity of several kinases involved in tumor growth and angiogenesis. It blocks the activity of VEGFR, PDGFR, and RAF kinases. By inhibiting these kinases, Sorafenib blocks the signaling pathways that promote tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It inhibits the activity of several kinases involved in tumor growth and angiogenesis, leading to decreased tumor growth and angiogenesis. Sorafenib also induces apoptosis in cancer cells, leading to decreased tumor cell survival. Sorafenib has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and decreasing the production of prostaglandins.
実験室実験の利点と制限
Sorafenib has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic effects in cancer treatment, and its mechanisms of action are well characterized. However, Sorafenib also has limitations for use in lab experiments. It is a potent inhibitor of several kinases, which can lead to off-target effects. Sorafenib has also been shown to have limited efficacy in some cancer types, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on Sorafenib. One area of research is the development of Sorafenib analogs with improved efficacy and specificity. Another area of research is the identification of biomarkers that can predict patient response to Sorafenib treatment. Additionally, there is ongoing research on the use of Sorafenib in combination with other therapies, such as immunotherapy, to improve treatment outcomes. Finally, there is ongoing research on the use of Sorafenib in other cancer types, such as breast cancer and lung cancer.
合成法
Sorafenib is synthesized through a multi-step process starting with the reaction of 4-aminobenzonitrile with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This intermediate is then reacted with urea to form Sorafenib.
科学的研究の応用
Sorafenib has been extensively studied for its potential therapeutic effects in cancer treatment. It has been shown to have activity against several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit tumor angiogenesis by blocking the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It also inhibits the activity of RAF kinases, which are involved in cell proliferation and survival.
特性
IUPAC Name |
1-[4-(cyanomethyl)phenyl]-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-3-7-14(8-4-12)19-15(20)18-13-5-1-11(2-6-13)9-10-17/h1-8H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLIIDMHSJROQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B5133182.png)

![4-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5133195.png)
![N-[2-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5133201.png)
![[1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5133222.png)
![1-[3-(4-methylphenyl)-1-adamantyl]-2-(1-pyrrolidinyl)ethanone hydrochloride](/img/structure/B5133231.png)
![(3R*,4R*)-1-cyclobutyl-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5133236.png)
![methyl 2-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5133244.png)
![N-[1-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5133246.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5133251.png)
![methyl 3-{[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}-3-oxopropanoate](/img/structure/B5133267.png)